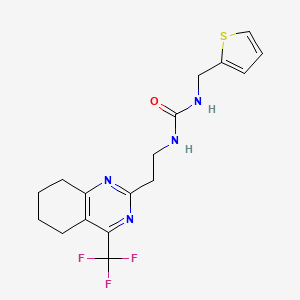
1-(噻吩-2-基甲基)-3-(2-(4-(三氟甲基)-5,6,7,8-四氢喹唑啉-2-基)乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H19F3N4OS and its molecular weight is 384.42. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Enzyme Inhibition
Compounds related to 1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea have been investigated for their enzyme inhibitory activities. For instance, certain urea and thiourea derivatives have shown promise as acetylcholinesterase inhibitors, which could be significant in the treatment of diseases like Alzheimer's (Vidaluc et al., 1994; Vidaluc et al., 1995). Another study focused on the synthesis of novel urea derivatives targeting chronic myeloid leukemia (CML) cells, demonstrating significant biological activity against the K562 cell line through the PI3K/AKT signaling pathway, pointing towards potential anticancer applications (Li et al., 2019).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between similar compounds and biological targets. For example, the docking study of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, a compound with a somewhat similar structure, revealed potential inhibitory activity against specific enzymes, suggesting a methodology for predicting the biological activity of related compounds (El-Azab et al., 2016).
Antimicrobial and Anticancer Properties
Some derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. Research in this area has led to the discovery of compounds with potent activity against various cancer cell lines and microbes, highlighting the therapeutic potential of such molecules (Berber, 2022; Perković et al., 2016).
Synthesis and Characterization
The synthesis and characterization of related urea and thiourea derivatives have been extensively studied, contributing to the understanding of their chemical properties and potential applications in medicinal chemistry (Patel et al., 2015; Naidu et al., 2014).
安全和危害
As for safety and hazards, it’s important to note that the handling of chemical substances should always be done with appropriate safety measures in place, regardless of the specific compound. The safety data for the specific compound “1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea” might not be readily available due to its novelty or the lack of studies on it.
未来方向
In terms of future directions, the development of new compounds often involves extensive research and testing, including synthesis and characterization, biological testing, and eventually clinical trials if the compound is intended for medicinal use. The specific path would depend on the intended use of the compound.
Please note that this is a general analysis based on the components of the compound. For a comprehensive analysis of the specific compound, more detailed study or experimental data would be needed.
属性
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4OS/c18-17(19,20)15-12-5-1-2-6-13(12)23-14(24-15)7-8-21-16(25)22-10-11-4-3-9-26-11/h3-4,9H,1-2,5-8,10H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHHBTANIWMWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)NCC3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2687016.png)
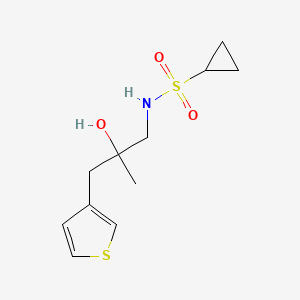
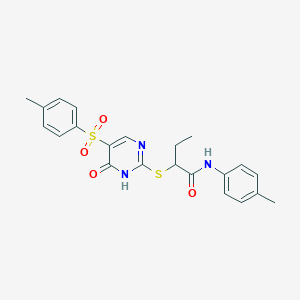
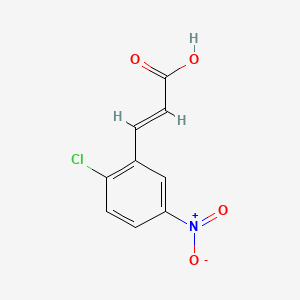
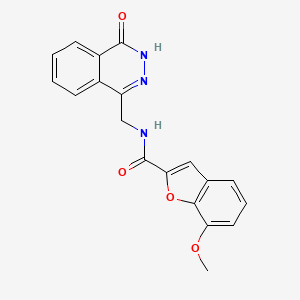
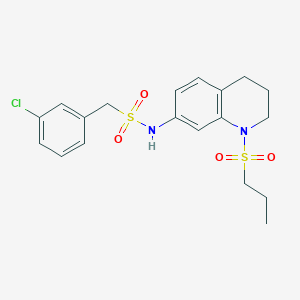
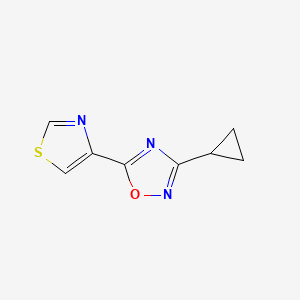
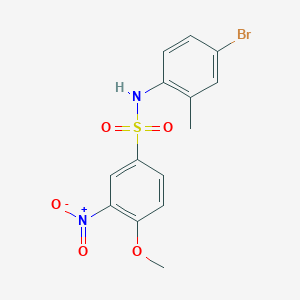
![(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2687027.png)
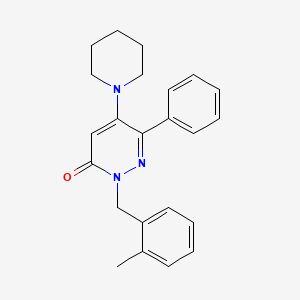
![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2687029.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2687030.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione](/img/structure/B2687031.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2687035.png)